6-Fluoro-2,1-benzoxazole-3-carboxylic acid

Beschreibung

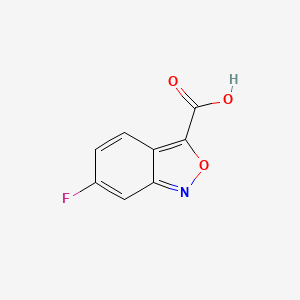

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-fluoro-2,1-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)10-13-7(5)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLVPKHTYRYSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(ON=C2C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Fluorinated Benzoxazole Synthesis via Multi-Step Protocols

A reported multi-step synthesis for fluorinated benzoxazole derivatives involves:

- Starting Material: 3-chloro-4-fluorophenol

- Step 1: Regioselective nitration under mild conditions to obtain 5-chloro-4-fluoro-2-nitrophenol.

- Step 2: Piperazinylation with substituted phenyl N-piperazine to yield key intermediates.

- Step 3: One-pot in-situ reductive cyclization to form the benzoxazole ring.

This method achieves moderate to good yields (up to 83% for intermediates) and allows for various substitutions, including fluorine, on the aromatic ring.

Direct Cyclization from Carboxylic Acids

A recent efficient method for synthesizing oxazoles (benzoxazole analogs) directly from carboxylic acids involves:

- Activation of the carboxylic acid to form a trifluorosulfonyl mixed anhydride intermediate.

- Nucleophilic attack by DMAP (4-dimethylaminopyridine) to form an acylpyridinium salt intermediate.

- Subsequent cyclization to the oxazole ring.

This method tolerates halogen substituents including fluorine, providing yields up to 94%, and is scalable to gram quantities. Post-synthesis hydrolysis of oxazole esters can yield carboxylic acid derivatives analogous to this compound.

Industrial Preparation of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride (Related Compound)

A patented industrial process provides a valuable example of preparing a fluorinated benzoxazole derivative:

- Reactants: 4-(2,4-difluorobenzoyl)-piperidine hydrochloride and hydroxylamine hydrochloride.

- Solvent: C1-C4 aliphatic alcohols (methanol preferred).

- Base: Alkali metal hydroxides (potassium hydroxide or sodium hydroxide).

- Conditions: Reaction at 40–45 °C for 5–72 hours, followed by acidification with concentrated hydrochloric acid and cooling to 0–5 °C.

- Outcome: High-purity product with 90.4% yield and 99.82% HPLC purity.

- Advantages: One-pot synthesis, replacement of triethylamine with inorganic base reduces environmental pollution, mild conditions, simple process, and cost-effective.

Though this patent concerns a related benzisoxazole derivative, the methodology demonstrates effective cyclization and fluorine incorporation strategies applicable to benzoxazole carboxylic acids.

Comparative Summary of Preparation Methods

| Methodology | Key Reactants/Conditions | Catalyst/Base | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nanocatalyst-assisted condensation | 2-Aminophenol + aldehydes in water, reflux | Magnetic solid acid nanocatalyst | 79–89 | High yield, short time, recyclable catalyst | Limited to aldehyde substrates |

| FeCl3-catalyzed aerobic oxidation | 2-Aminophenol + aldehydes, toluene, 110 °C, 24h | FeCl3 + AgNO3 co-oxidant | 50–99 | Good atom economy, simple operation | Long reaction time |

| Solvent-free grinding | 2-Aminophenol + aromatic aldehydes, RT | Potassium ferrocyanide | 87–96 | Green, fast, no solvent | Scale-up challenges |

| Multi-step nitration/piperazinylation | Fluorophenol nitration, piperazinylation, cyclization | Various solvents (toluene, chlorobenzene) | Up to 83 (intermediates) | Versatile substitutions, regioselective | Multi-step, requires purification |

| Direct oxazole synthesis from acids | Carboxylic acids + isocyanoacetates, DMAP-Tf, DCM | DMAP, base | Up to 94 | Rapid, scalable, tolerates halogens | Specialized reagents required |

| Industrial one-pot synthesis | 4-(2,4-difluorobenzoyl)-piperidine hydrochloride + hydroxylamine hydrochloride, methanol | KOH or NaOH | 90.4 | Mild, cost-effective, environmentally friendly | Specific to benzisoxazole hydrochloride |

Research Findings and Notes

- Catalyst and Base Selection: Use of inorganic bases (KOH, NaOH) instead of organic bases (triethylamine) reduces environmental impact and simplifies purification.

- Reaction Conditions: Mild temperatures (40–45 °C) and moderate reaction times (12 hours typical) are sufficient for high yields in fluorinated benzoxazole synthesis.

- Solvent Effects: Alcohol solvents (methanol, ethanol) are preferred for solubility and environmental considerations.

- Yield and Purity: High-purity products (>99% HPLC) with yields around 90% are achievable with optimized conditions.

- Scalability: Methods involving direct activation of carboxylic acids and one-pot cyclizations have been demonstrated on gram scale with consistent yields, indicating industrial viability.

- Environmental Impact: Solvent-free and aqueous catalytic methods offer greener alternatives to classical synthetic routes.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-2,1-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.

Common Reagents and Conditions

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Benzoxazole derivatives, including 6-fluoro-2,1-benzoxazole-3-carboxylic acid, have demonstrated significant antimicrobial properties. Research indicates that modifications in the benzoxazole structure can enhance activity against various bacterial strains and fungi. For instance, studies have shown that compounds with a benzoxazole moiety exhibit potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on cancer cell lines. A study reported that derivatives of benzoxazole, including those with carboxylic acid functionalities, exhibited selective cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The presence of a carboxylic acid group was found to enhance the anticancer activity of these compounds .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of benzoxazole derivatives. Compounds similar to this compound have shown effectiveness in reducing inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .

Synthetic Applications

Catalytic Synthesis

The synthesis of benzoxazole derivatives is a prominent application area for this compound. Various catalytic methods have been developed to synthesize these compounds efficiently. For example, recent advancements include the use of nanomaterials as catalysts which facilitate the reaction between 2-aminophenol and aldehydes to produce high yields of benzoxazoles under mild conditions .

| Catalyst Type | Reaction Conditions | Yield (%) | References |

|---|---|---|---|

| Magnetic solid acid | Reflux in water | 79–89 | |

| Nano-ZnO | DMF at 100 °C | Moderate | |

| Palladium-supported | O2 atmosphere at 80 °C | 83–95 |

Materials Science

Fluorescent Materials

Benzoxazoles are known for their fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The incorporation of a fluorine atom in the structure enhances the photophysical properties, leading to improved fluorescence efficiency. This characteristic is particularly valuable in developing advanced materials for optoelectronic devices .

Polymer Chemistry

In polymer science, benzoxazole derivatives are being explored as potential monomers or additives to enhance the thermal stability and mechanical properties of polymers. The introduction of this compound into polymer matrices could improve their performance in high-temperature applications .

Wirkmechanismus

The mechanism of action of 6-Fluoro-2,1-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The fluorine atom enhances the compound’s binding affinity to its targets, increasing its potency .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzoxazole Derivatives

Substituent Variations on the Benzoxazole Core

The following table compares 6-fluoro-2,1-benzoxazole-3-carboxylic acid with analogs featuring different substituents:

Comparison with Fluorinated Heterocyclic Carboxylic Acids

Indole Derivatives

- Indole derivatives are known for auxin-like bioactivity in plants and as intermediates in drug synthesis .

Quinoxaline Derivatives

- 3-[(3-Fluoro-4-methoxybenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (C₁₈H₁₃F₄N₃O₃, MW 407.31): Combines a quinoxaline core with fluorine and trifluoromethyl groups. Such compounds are explored for kinase inhibition due to planar aromatic systems .

Benzoxaborole Derivatives

- 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (C₇H₆BFO₂, MW 155.93): Contains a boron atom in the heterocycle, enabling unique interactions in medicinal chemistry (e.g., antifungal applications) .

Biologische Aktivität

6-Fluoro-2,1-benzoxazole-3-carboxylic acid is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Benzoxazoles

Benzoxazoles are a class of heterocyclic compounds known for their significant pharmacological properties. They exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. The structural features of benzoxazoles allow them to interact effectively with biological targets, making them valuable in medicinal chemistry .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives. For instance, this compound has shown promising results against various bacterial strains. In vitro assays demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity .

Anti-inflammatory Properties

The anti-inflammatory effects of benzoxazole derivatives have been well-documented. In particular, compounds with halogen substitutions at specific positions exhibit enhanced anti-inflammatory activity. For example, related compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. The molecular docking studies suggest that this compound may interact favorably with these enzymes .

Anticancer Activity

Benzoxazole derivatives are also being investigated for their anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. In vitro studies reported IC50 values indicating significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory and cancer pathways.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, preventing proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.

Study 1: Antimicrobial Evaluation

A study conducted by Thakral et al. evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, researchers assessed the effects of this compound on COX enzyme inhibition. The compound showed IC50 values indicating strong inhibition similar to established anti-inflammatory drugs like ibuprofen .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-2,1-benzoxazole-3-carboxylic acid, and how can purity be optimized?

- Methodology : The compound is synthesized via cyclization of fluorinated precursors, followed by carboxylation. Purification typically involves column chromatography (e.g., EtOAc/hexane gradients) and recrystallization. Analytical HPLC with a C18 column (e.g., Purospher® STAR) is recommended for purity validation. For fluorinated analogs, ensure anhydrous conditions to avoid side reactions .

- Key Data : Molecular formula: C₈H₄FNO₃; Molecular weight: 181.12 g/mol; CAS: 1204297-28-8 .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). The fluorine atom induces splitting patterns in adjacent protons.

- IR Spectroscopy : Confirm the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and benzoxazole ring (C=N stretch ~1600 cm⁻¹).

- Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ at m/z 180.03. Compare with theoretical isotopic patterns for validation .

Q. How should this compound be stored to ensure stability?

- Methodology : Store under inert gas (argon) at -20°C in airtight, light-resistant containers. Pre-dry storage vials to prevent hydrolysis. Monitor degradation via periodic HPLC analysis (retention time shifts indicate instability) .

Q. What role does this compound play in medicinal chemistry research?

- Methodology : It serves as a fluorinated building block for antibacterial agents (e.g., fluoroquinolone analogs). The fluorine atom enhances bioavailability and target binding (e.g., topoisomerase inhibition). Design SAR studies by modifying the carboxylate group or benzoxazole core .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for fluorinated benzoxazole derivatives?

- Methodology :

- Cross-validate : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by fluorine’s electronegativity.

- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >2 ppm suggest structural misassignment .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Methodology :

- Derivatization : Attach substituents (e.g., amides, esters) at the 3-carboxylic acid position. Use Mitsunobu or EDC/NHS coupling for regioselectivity.

- Bioisosteric Replacement : Replace fluorine with other halogens (e.g., Cl, Br) to study electronic effects on target binding .

Q. How can computational tools predict the reactivity of this compound in nucleophilic reactions?

- Methodology : Perform Fukui function analysis (DFT) to identify electrophilic sites. The carboxylic acid group and fluorine-adjacent carbons show high reactivity. Solvent effects (e.g., DMSO vs. THF) are modeled using COSMO-RS .

Q. What experimental adjustments improve low yields in large-scale synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.